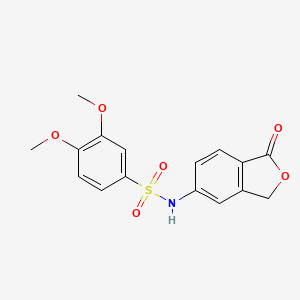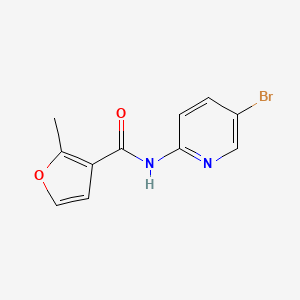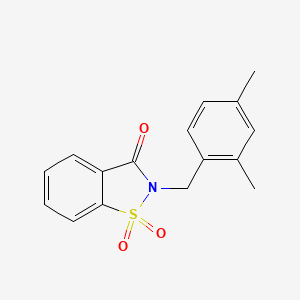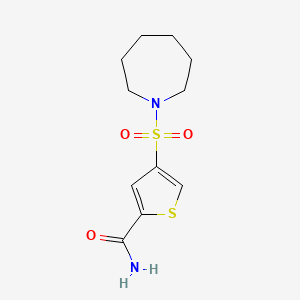![molecular formula C19H24N4O2 B5512284 4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multiple steps, including the use of specific catalysts, solvents, and reactions that form the desired molecular structure. For instance, Mamatha S.V. et al. (2019) discuss the synthesis of a structurally similar compound through refluxing and characterizing it using NMR, IR, and Mass spectral studies (Mamatha S.V., Bhat M., Sagar B. K., & Meenakshi S.K., 2019).
Molecular Structure Analysis
The molecular structure of compounds like the one is often determined using techniques such as X-ray diffraction. For example, Gökşin Aydinli et al. (2010) analyzed similar compounds' crystal structures, revealing specific molecular conformations and spatial arrangements (Gökşin Aydinli, Sayil C., & Ibiş C., 2010).
Chemical Reactions and Properties
Complex organic molecules can participate in various chemical reactions, often depending on their functional groups. Their chemical properties can be studied through reactions with other organic or inorganic compounds, as outlined in research by S. Fatma et al. (2017), who explored the chemical behavior of a related compound (S. Fatma, Bishnoi A., Verma A., Singh R., & Srivastava A., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, can be crucial for their practical applications. Research by A. Banu et al. (2013) demonstrates the approach to studying these aspects, particularly through spectroscopic methods and X-ray crystallography (A. Banu, Vasundhara D. E., Lamani R., Khazi I., & Begum N., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the types of chemical bonds present, are crucial for understanding how such compounds interact in different chemical environments. Studies like those by M. Akkurt et al. (2010) provide insights into these properties through spectroscopic analysis and molecular modeling (M. Akkurt, Yıldırım S. Ö., Kerbal A., Bennani B., Daoudi M., Chohan Z., McKee V., & Ben Hadda T., 2010).
Scientific Research Applications
Microwave-Assisted Synthesis
Research on imidazole derivatives, including those involving morpholine and piperidine functionalities, highlights efficient synthetic methodologies. For example, microwave-assisted synthesis on a solid support has been developed to significantly reduce reaction times and improve yields for similar compounds. This technique is beneficial for rapid synthesis in drug discovery and development processes (Genç & Servi, 2005).
Histamine H3 Antagonists
Compounds with a core structure involving phenoxypiperidine and morpholine have been identified as potent histamine H3 receptor antagonists. These findings suggest potential applications in treating neurological and psychiatric disorders, demonstrating the importance of structural motifs similar to "4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine" in medicinal chemistry (Dvorak et al., 2005).
Corrosion Inhibition
Benzimidazole derivatives, which share the imidazole ring commonality with the compound of interest, have been studied for their corrosion inhibition properties on steel in acidic environments. These findings highlight the potential of imidazole-containing compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Yadav et al., 2016).
Cytotoxicity Against Cancer Cell Lines
Research on copper(II) and cobalt(II) complexes with imidazole derivatives has shown cytotoxic activities against various cancer cell lines. This suggests that molecules with imidazole, piperidine, and morpholine functionalities could serve as frameworks for developing new anticancer agents (Krasnovskaya et al., 2016).
Metal Oxide Solubilization
Ionic liquids with morpholinium and other heterocyclic groups have been functionalized for the selective dissolution of metal oxides. This application is crucial in materials science for the processing and recycling of metals, indicating the utility of morpholine derivatives in industrial chemistry (Nockemann et al., 2008).
properties
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(23-9-3-4-15(14-23)18-20-7-8-21-18)16-5-1-2-6-17(16)22-10-12-25-13-11-22/h1-2,5-8,15H,3-4,9-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJCYIKGZWQBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2N3CCOCC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)



![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)